2-((4-amino-6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[[4-amino-6-[(4-methoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN5O3S/c1-29-13-5-2-11(3-6-13)8-16-18(28)26(22)19(25-24-16)30-10-17(27)23-12-4-7-15(21)14(20)9-12/h2-7,9H,8,10,22H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZTZEPIKCBUAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-amino-6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide is a novel triazine derivative that has gained attention for its potential biological activities. This article reviews its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory activities.
Chemical Structure
The compound features a complex structure characterized by:
- A triazine core with a methoxybenzyl substitution.
- A thioether linkage to enhance biological activity.
- An acetamide group that may influence solubility and interactions with biological targets.
Antibacterial Activity
Recent studies have demonstrated that derivatives of triazine compounds exhibit significant antibacterial properties. For instance, compounds similar to the one have shown efficacy against various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is primarily attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.125 μg/mL |
| Escherichia coli | 0.250 μg/mL |
| Klebsiella pneumoniae | 0.500 μg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties against several cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231. The results indicate that it possesses notable antiproliferative effects, with IC50 values significantly lower than those of standard chemotherapeutic agents.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10.5 |
| MDA-MB-231 | 12.3 |
The underlying mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Enzyme Inhibition
The compound exhibits promising inhibitory activity against key enzymes involved in cancer progression and bacterial resistance:
- Alkaline Phosphatase Inhibition : Demonstrated significant inhibition of tissue-nonspecific alkaline phosphatase (h-TNAP), which is linked to tumor progression.
| Enzyme | Inhibition (%) |
|---|---|
| h-TNAP | 78% |
| h-IAP | 65% |
Case Studies
- Antibacterial Efficacy Study : A study involving the testing of various triazine derivatives showed that modifications at the thioether position enhanced antibacterial activity, with the target compound outperforming traditional antibiotics in some cases .
- Anticancer Evaluation : In vitro studies on breast cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathways, as evidenced by increased caspase activity .
Structure-Activity Relationship (SAR)
The biological activity of the compound can be explained through SAR studies, which suggest:
- The presence of the methoxy group enhances lipophilicity and cellular uptake.
- The thioether linkage is crucial for enzyme interaction.
Scientific Research Applications
Anti-Cancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to 2-((4-amino-6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide. For instance:
- Cytotoxicity Studies : A series of derivatives from the triazine family have shown significant cytotoxic effects against various cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). These studies reported IC values below 100 μM for several derivatives, indicating strong anticancer activity .
| Compound | Cell Line | IC (μM) |
|---|---|---|
| 37 | HCT-116 | 34 |
| 46 | MCF-7 | 36 |
This data suggests that modifications in the side chains can significantly influence the anticancer efficacy of triazine-based compounds.
Anti-inflammatory Potential
The compound's structural analogs have been evaluated for their anti-inflammatory properties through in silico molecular docking studies. These studies suggest that such compounds may act as inhibitors of key inflammatory enzymes like 5-lipoxygenase (5-LOX), which plays a crucial role in inflammatory processes .
Case Study: Molecular Docking Analysis
A detailed molecular docking study was conducted to assess the binding affinity of the compound to the active site of 5-lipoxygenase. The results indicated favorable interactions with critical residues within the enzyme's active site, positioning this compound as a candidate for further development as an anti-inflammatory agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound shares structural similarities with other triazine- and acetamide-containing derivatives.
*Calculated based on molecular formulas.
Functional Implications of Substituents
- 4-Methoxybenzyl vs. The thiophene in introduces aromaticity, which may enhance target binding via π-stacking.
- Halogenated Aryl Groups : The 3-chloro-4-fluorophenyl substituent in the target compound provides electronic and steric effects distinct from the 2,4-dimethylphenyl in or the 4-fluorophenyl in . Chlorine and fluorine atoms are often used to modulate pharmacokinetics and resistance to oxidative metabolism .
- Core Heterocycle: The 1,2,4-triazin-3-yl core (target compound) differs from the triazole in and oxadiazine in , affecting hydrogen-bonding capacity and ring stability. Triazines are known for their versatility in interacting with biological targets like kinases or proteases .
Hypothetical Bioactivity and Stability
While direct bioactivity data for the target compound are absent, structural parallels suggest:
- Antimicrobial Potential: Similar triazine-thioacetamides have shown activity against Gram-positive bacteria and fungi .
- Metabolic Stability : The thioether linkage may reduce susceptibility to hydrolysis compared to oxygen-linked analogues, as seen in studies of sulfur-containing drugs .
Research Findings and Limitations
- Synthetic Routes : The synthesis of analogous compounds (e.g., ) typically involves nucleophilic substitution or dehydrosulfurization, suggesting feasible pathways for the target compound .
- Computational Insights : DFT studies on related azo compounds (e.g., ) highlight the role of substituents in electronic properties, which could guide optimization of the target molecule’s bioactivity.
- Data Gaps: No explicit data on the target compound’s solubility, toxicity, or target affinity are available in the provided evidence, limiting conclusive comparisons.
Q & A
Q. What are the critical steps and optimal reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Thioether linkage formation : Reacting a triazinone intermediate with a thiol-containing precursor under reflux in ethanol or DMF .
- Acetamide coupling : Using chloroacetyl chloride or similar reagents in the presence of bases like triethylamine . Optimal conditions include controlled temperatures (60–80°C), anhydrous solvents (e.g., DMF, acetic acid), and catalysts (e.g., HCl, H2SO4) to achieve yields >70% .
Q. Which analytical techniques are essential for characterizing this compound and confirming its purity?
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR confirm structural integrity, particularly the triazinone core and acetamide linkage .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 487.08) .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% is typically required, using C18 columns and acetonitrile/water gradients .
Q. What safety precautions are recommended for handling this compound in laboratory settings?
- Avoid ignition sources (P210) and use PPE (gloves, goggles) .
- Conduct reactions in fume hoods due to potential toxicity of intermediates like chloroacetyl chloride .
Advanced Research Questions
Q. How can researchers optimize synthesis yield when scaling up production for preclinical studies?
- Solvent optimization : Replace ethanol with DMF to enhance solubility of hydrophobic intermediates .
- Catalyst screening : Test Lewis acids (e.g., ZnCl2) to accelerate thioether formation .
- Reaction monitoring : Use TLC or HPLC to track intermediate conversions and minimize side products .
Q. How should discrepancies in reported biological activities of structural analogs be methodologically addressed?
- Structure-Activity Relationship (SAR) studies : Compare analogs with modified substituents (Table 1).
- In vitro assays : Test against standardized cell lines (e.g., MCF-7 for anticancer activity) to resolve conflicting data .
Table 1 : Key structural analogs and their biological profiles
| Compound | Core Structure | Bioactivity | Unique Feature |
|---|---|---|---|
| Target Compound | Triazinone-thioacetamide | Anticancer, antimicrobial | 4-Methoxybenzyl group |
| Analog A () | Thienopyrimidine-oxadiazole | Antiviral | Simpler heterocyclic core |
| Analog B () | Triazole-pyridine | Enzyme inhibition | Trifluoromethyl substituent |
Q. What experimental strategies are recommended to elucidate the mechanism of action of this compound?
- Molecular docking : Simulate interactions with targets like EGFR or COX-2 using AutoDock Vina .
- Kinase inhibition assays : Measure IC50 values against purified enzymes (e.g., tyrosine kinases) .
- Transcriptomic profiling : RNA-seq analysis of treated cancer cells to identify dysregulated pathways .
Methodological Notes
- Contradiction analysis : Conflicting bioactivity data may arise from assay variability (e.g., cell line specificity). Standardize protocols across labs using guidelines like OECD 423 .
- Scale-up challenges : Aggregation of intermediates in polar solvents can reduce yield; sonication or micellar catalysis may mitigate this .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
